molecular formula C7H6F3NO B1403366 3-(Difluoromethoxy)-2-fluoroaniline CAS No. 1261498-41-2

3-(Difluoromethoxy)-2-fluoroaniline

Cat. No.: B1403366
CAS No.: 1261498-41-2
M. Wt: 177.12 g/mol
InChI Key: CZRZXNSXNQBBCM-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-fluoroaniline is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of a difluoromethoxy group and a fluoro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-2-fluoroaniline typically involves the introduction of the difluoromethoxy group onto an aniline precursor. One common method is the reaction of aniline derivatives with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents or through the reaction with ClCF2H .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-2-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

3-(Difluoromethoxy)-2-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 3-(Difluoromethoxy)aniline
  • 3-(Trifluoromethoxy)aniline
  • 2-Fluoroaniline

Comparison: 3-(Difluoromethoxy)-2-fluoroaniline is unique due to the presence of both difluoromethoxy and fluoro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

3-(difluoromethoxy)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRZXNSXNQBBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738198
Record name 3-(Difluoromethoxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261498-41-2
Record name 3-(Difluoromethoxy)-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261498-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-difluoromethoxy-2-fluoro-3-nitro-benzene (2.16 g, 10.43 mmol) and tin(II) chloride (6.92 g, 36.5 mmol) in 2-propanol (100 ml) was added carefully HCl (37%, 10.28 ml, 125 mmol) and the mixture was stirred for 30 min at 110° C. The reaction mixture was cooled to RT, diluted with water and the pH adjusted to 10 by addition of 2N NaOH. The mixture was extracted with EtOAc and the organic layer was dried over Na2SO4, filtered and concentrated to afford the titled compound. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.06 (t, 1H), 6.95 (m, 1H), 6.87 (m, 1H), 6.55 (td, 1H), 5.04 (bs, 2H). tR (HPLC conditions f): 1.93 min.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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